molecular formula C11H21NO3 B14043618 tert-Butyl (R)-2-((S)-1-hydroxyethyl)pyrrolidine-1-carboxylate

tert-Butyl (R)-2-((S)-1-hydroxyethyl)pyrrolidine-1-carboxylate

Cat. No.: B14043618
M. Wt: 215.29 g/mol
InChI Key: JNNOAQQODYAQBD-DTWKUNHWSA-N
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Description

TERT-BUTYL (2R)-2-((1S)-1-HYDROXYETHYL)PYRROLIDINE-1-CARBOXYLATE is a chiral compound with a pyrrolidine ring structure. It is commonly used in organic synthesis and pharmaceutical research due to its unique stereochemistry and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL (2R)-2-((1S)-1-HYDROXYETHYL)PYRROLIDINE-1-CARBOXYLATE typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Hydroxyethyl Group: This step often involves the use of chiral catalysts to ensure the correct stereochemistry.

    Protection of the Carboxyl Group: The carboxyl group is protected using tert-butyl groups to prevent unwanted reactions during subsequent steps.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

TERT-BUTYL (2R)-2-((1S)-1-HYDROXYETHYL)PYRROLIDINE-1-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of TERT-BUTYL (2R)-2-((1S)-1-HYDROXYETHYL)PYRROLIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in various reactions .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl (2R)-2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H21NO3/c1-8(13)9-6-5-7-12(9)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1

InChI Key

JNNOAQQODYAQBD-DTWKUNHWSA-N

Isomeric SMILES

C[C@@H]([C@H]1CCCN1C(=O)OC(C)(C)C)O

Canonical SMILES

CC(C1CCCN1C(=O)OC(C)(C)C)O

Origin of Product

United States

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